molecular formula C15H11ClN2O B11696580 (3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11696580
M. Wt: 270.71 g/mol
InChI Key: AOQBVDVVZNMLBZ-UHFFFAOYSA-N
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Description

(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted phenyl group and an imino group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3-chloro-2-methylaniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the indole derivative. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino-substituted indole derivatives.

    Substitution: Phenyl ring-substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Ketamine Related Compound A: Shares structural similarities but differs in the substitution pattern on the phenyl ring.

    2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom replacing the chlorine atom on the phenyl ring.

    Tryptophan Related Compound B: Another indole derivative with different substituents on the indole core.

Uniqueness: (3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of both chloro and imino groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11ClN2O/c1-9-11(16)6-4-8-12(9)17-14-10-5-2-3-7-13(10)18-15(14)19/h2-8H,1H3,(H,17,18,19)

InChI Key

AOQBVDVVZNMLBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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